molecular formula C10H5BrN2O B14365797 2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile CAS No. 90264-18-9

2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile

Cat. No.: B14365797
CAS No.: 90264-18-9
M. Wt: 249.06 g/mol
InChI Key: ZCUHDKXJTDNGGE-UHFFFAOYSA-N
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Description

2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, a carbonitrile group, and an oxo group attached to the quinoline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline using bromine in the presence of a suitable solvent like nitrobenzene. The reaction is carried out under controlled conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different quinoline derivatives.

    Cyclization Reactions: The carbonitrile group can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Bromine: Used for the initial bromination of quinoline.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions involving the oxo group.

Major Products

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

    Oxidized or Reduced Quinoline Compounds: Resulting from redox reactions.

    Fused Ring Systems: Produced through cyclization reactions.

Scientific Research Applications

2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile involves its interaction with specific molecular targets. The bromine atom and carbonitrile group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The oxo group can participate in hydrogen bonding and redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoquinoline: A simpler brominated quinoline derivative.

    2-Chloro-1-oxo-1lambda~5~-quinoline-4-carbonitrile: A similar compound with a chlorine atom instead of bromine.

    Quinoline-4-carbonitrile: Lacks the bromine and oxo groups but shares the quinoline and carbonitrile structure.

Uniqueness

2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile is unique due to the presence of both the bromine atom and the oxo group, which confer distinct reactivity and biological activity

Properties

CAS No.

90264-18-9

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

2-bromo-1-oxidoquinolin-1-ium-4-carbonitrile

InChI

InChI=1S/C10H5BrN2O/c11-10-5-7(6-12)8-3-1-2-4-9(8)13(10)14/h1-5H

InChI Key

ZCUHDKXJTDNGGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])Br)C#N

Origin of Product

United States

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